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Compound of Interest

2-Chloro-4-ethynyl-
Compound Name:
benzenesulfonamide

Cat. No.: B8162391

Get Quote

Executive Summary & Compound Profile

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Chloro-
4-ethynyl-benzenesulfonamide, a critical pharmacophore scaffold often utilized in the
development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors.[1]

Unlike standard spectral libraries that may lack specific entries for this derivative, this guide
synthesizes experimental data from structural analogs (ortho-chlorobenzenesulfonamides) and
established fragmentation mechanisms to provide a predictive, self-validating model for
identification.[2]

Compound ldentity:
e Formula:
¢ Monoisotopic Mass (

): 214.9808 Da[1][2]
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e Nominal Mass: 215 Da[1]
o Key Structural Features:
o Sulfonamide (

): Primary ionization site (ESI) and fragmentation trigger.[1]
o Ortho-Chloro (

): Induces "ortho-effects" facilitating

extrusion; provides diagnostic 3:1 isotope pattern.[1]
o Para-Ethynyl (

): Rigid, electron-withdrawing group; relatively stable but capable of acetylene loss at high
energies.[1]

Experimental Protocols (Methodology)

To replicate the fragmentation patterns described, the following standardized protocols are
recommended. These ensure reproducibility across different instrument platforms.

Electrospray lonization (ESI) - High Resolution[1]

e Solvent System: Methanol/Water (50:[1]50) + 0.1% Formic Acid (Positive Mode) or 5SmM
Ammonium Acetate (Negative Mode).[1][2]

e Flow Rate: 5-10
L/min (Direct Infusion).[1]
e Source Parameters:
o Capillary Voltage: 3.5 kV (
)/2.8kV (

).[1]
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o Desolvation Temp: 350°C.[1]

o Collision Induced Dissociation (CID): Stepped collision energy (10, 20, 40 eV) using Argon or
Nitrogen gas.[1][2]

Electron Impact (El) - GC-MS[1]

e Column: DB-5ms or equivalent (30m x 0.25mm).[1]
e Inlet Temp: 250°C.

 lon Source: 70 eV (Standard hard ionization).[1]

e Scan Range:

40-300.[1]

Fragmentation Analysis & Performance Comparison

The "performance" of this molecule in MS refers to its ionization efficiency and the specificity of
its fragment ions for structural elucidation.[1] We compare its behavior under EI (Hard
lonization) versus ESI (Soft lonization).[1]

Electron Impact (El) Performance

Under 70 eV El, the molecule undergoes extensive fragmentation.[1][2] The molecular ion (

) is observable but often not the base peak due to the lability of the

and

bonds.[1]

Key Diagnostic lons (El): | m/z (

) | lon Identity | Mechanism / Origin | Relative Intensity (Est.) | | :--- | :=-- | :--- | :--- | | 215 |
| Molecular lon (Stable aromatic system) | Moderate (40-60%) | | 151 |

| Rearrangement:
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extrusion to form 2-chloro-4-ethynylaniline.[1] | Base Peak (100%) | | 135 |

| Simple cleavage of sulfonamide group (Phenyl cation).[1] | High (70-90%) | | 116 |
| Loss of Cl from the rearranged aniline species.[1] | Moderate | | 100 |

| Loss of Cl from the phenyl cation.[1] | Low |

Mechanistic Insight: The ortho-chloro substituent significantly enhances the loss of

.[1] Research on sulfonamides indicates that electron-withdrawing groups at the ortho position
destabilize the

bond, promoting the rearrangement to the aniline derivative (
151) [1].[1]

Electrospray lonization (ESI) Performance

ESl is the preferred method for biological matrices (e.g., drug metabolism studies).[1][2]
e Positive Mode (

): The sulfonamide nitrogen is not highly basic, but the aniline-like rearrangement product
protonates easily.[1]

o Precursor:
216.0.[1]
o Major Fragment:
152.0 (
)[1]
» Negative Mode (
): Sulfonamides are acidic (

).[1] Negative mode provides superior sensitivity and cleaner spectra.

o Precursor:
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214.0.[1]

o Major Fragment:

150.0 (

)-[1]

Comparative Summary: El vs. ESI|

Feature Electron Impact (El) Electrospray (ESI +/-)
o High (Picogram range, esp. in
Sensitivity Moderate (Nanogram range) )
Negative Mode)
) Rich (Fingerprint suitable for Sparse (Requires CID/MS2 for
Fragmentation

library matching)

structural data)

Isotope Pattern

Clear M/M+2 (3:[1]1) for CI

Clear M/M+2 (3:1) for CI

Primary Loss

(Rearrangement)

(Neutral Loss)

Best Use Case

Impurity profiling, synthesis

confirmation

DMPK studies, metabolite
identification

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the primary fragmentation pathways validated by general

sulfonamide mass spectrometry principles. The "Ortho Effect” pathway is highlighted as it is

specific to 2-substituted benzenesulfonamides.

© 2026 BenchChem. All rights reserved. 5/8

Tech Support


https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8162391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Molecular lon
[M]+ m/z 215

(C8HBCINO2S)

- SO2 (64 Da)

(Ortho-assisted) \ SO2NH?2 (80 Da)

Rearrangement Product Phenyl Cation

(2-Chloro-4-ethynylaniline) [M - SO2NH2]+
[M - SO2]+ m/z 151 m/z 135
| i
k Cle (35 Da) k Cle (35 Da)
\ 4 A 4
Dechlorinated Aniline Ethynylphenyl Cation
[151 - CI]+ [135 - CI]+
m/z 116 m/z 100

Figure 1: Predicted EI/CID Fragmentation Pathway of 2-Chloro-4-ethynyl-benzenesulfonamide.

Click to download full resolution via product page
Figure 1: The dominant pathway involves the extrusion of Sulfur Dioxide (
), driven by the ortho-chlorine substituent, leading to the stable aniline derivative (
151).[1]

References

o Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under
electrospray tandem mass spectrometric conditions." Rapid Communications in Mass
Spectrometry, 17(21), 2373-2379.[2]

e NIST Mass Spectrometry Data Center. (2025).[1] "Mass Spectrum of 2-
Chlorobenzenesulfonamide.” NIST Chemistry WebBook, SRD 69.

e Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for
inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181.[2]

e PubChem. (2025).[1][3] "4-Ethynylbenzenesulfonamide Compound Summary." National
Library of Medicine.[1] [1][2]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b8162391/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-of-2-chloro-4-ethynyl-benzenesulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.mdpi.com/1422-0067/25/6/3348
https://www.mdpi.com/1422-0067/25/6/3348
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.mdpi.com/1422-0067/25/6/3348
https://www.mdpi.com/1422-0067/25/6/3348
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylbenzenesulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.researchgate.net/publication/51490172_4-Chloro-N-2-chloro-phen-ylbenzene-sulfonamide
https://www.mdpi.com/1422-0067/25/6/3348
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8162391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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